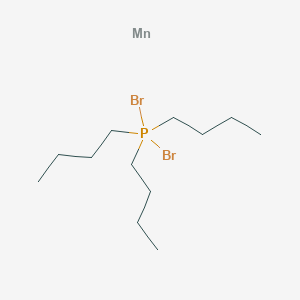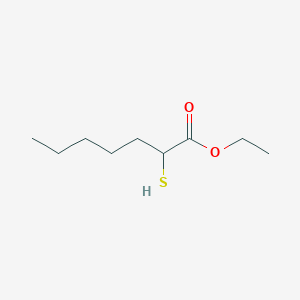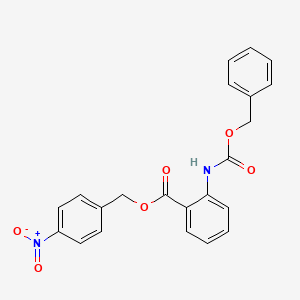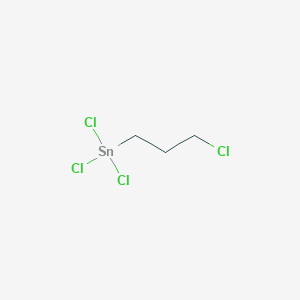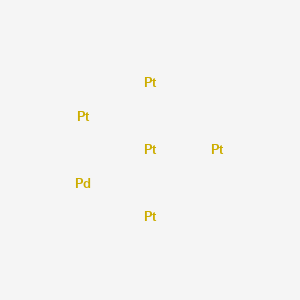
Palladium--platinum (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–platinum (1/5) is a compound consisting of one part palladium and five parts platinum. Both palladium and platinum belong to the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. This compound is particularly valued for its unique combination of properties derived from both metals, making it highly useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of palladium–platinum (1/5) typically involves the co-reduction of palladium and platinum salts. One common method is the simultaneous reduction of palladium chloride and platinum chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, often in an aqueous solution, to ensure the formation of a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of palladium–platinum (1/5) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, ensuring high purity and uniformity.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–platinum (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the catalytic properties of both palladium and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions often involve hydrogen gas or hydrazine as reducing agents.
Substitution: Substitution reactions typically occur in the presence of ligands such as phosphines or amines, which can replace existing ligands on the metal centers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of palladium and platinum, while reduction can produce the metallic form of the alloy.
Wissenschaftliche Forschungsanwendungen
Palladium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions and as a component in biosensors.
Wirkmechanismus
The mechanism by which palladium–platinum (1/5) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound adsorbs hydrogen molecules, which then react with unsaturated organic compounds to form saturated products .
Vergleich Mit ähnlichen Verbindungen
Platinum: Known for its excellent catalytic properties and resistance to corrosion, platinum is widely used in similar applications as palladium–platinum (1/5).
Palladium: Palladium is also a highly effective catalyst, particularly in hydrogenation and carbon-carbon coupling reactions.
Uniqueness: Palladium–platinum (1/5) is unique due to the synergistic effects of combining palladium and platinum. This combination enhances the catalytic activity and stability of the compound, making it more effective in certain applications compared to using either metal alone .
Eigenschaften
CAS-Nummer |
65758-77-2 |
|---|---|
Molekularformel |
PdPt5 |
Molekulargewicht |
1081.8 g/mol |
IUPAC-Name |
palladium;platinum |
InChI |
InChI=1S/Pd.5Pt |
InChI-Schlüssel |
UJWYQOOKXLWDNN-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


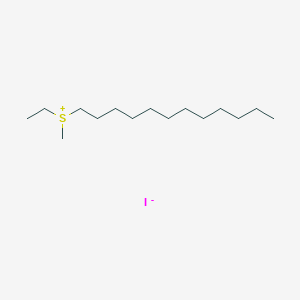
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
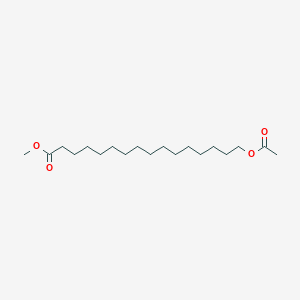


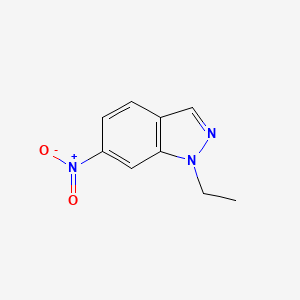
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
